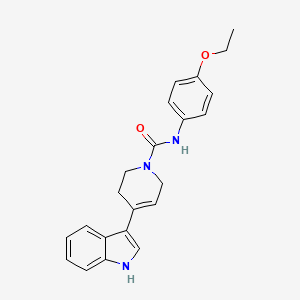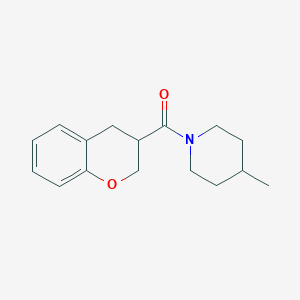
3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone, also known as UMB68, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chromenone derivatives and has shown promising results in various research areas, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone is not fully understood. However, it is believed that 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone exerts its effects by modulating various signaling pathways in cells. For example, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. In cancer cells, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In neurons, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been shown to protect against oxidative stress and inflammation, which are major contributors to neurodegeneration. Additionally, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has several advantages for lab experiments. It is a relatively stable and easy to synthesize compound, which makes it readily available for research purposes. Additionally, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been extensively studied, and its potential applications in various research areas are well-established. However, there are also some limitations to using 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone in lab experiments. For example, the mechanism of action of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone is not fully understood, which can make it difficult to interpret research results. Additionally, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has not been extensively studied in vivo, which limits its potential applications in animal studies.
Orientations Futures
There are several future directions for research on 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone. One area of research is the development of more potent and selective derivatives of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone, which can be used in cancer treatment and neuroprotection. Additionally, further studies are needed to understand the mechanism of action of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone and its potential applications in various research areas. Finally, more studies are needed to investigate the in vivo effects of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone, which can provide valuable insights into its potential clinical applications.
Méthodes De Synthèse
The synthesis of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone involves the reaction of 4-methylpiperidine with 3-acetyl-4-hydroxycoumarin in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with formaldehyde and sodium cyanoborohydride to obtain 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone. This method has been optimized to achieve a high yield of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone with good purity.
Applications De Recherche Scientifique
3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer treatment, where 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has also been studied for its potential neuroprotective effects, where it has been shown to protect neurons from oxidative stress and inflammation. Additionally, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been studied for its anti-inflammatory properties, where it has been shown to reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12-6-8-17(9-7-12)16(18)14-10-13-4-2-3-5-15(13)19-11-14/h2-5,12,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGHPFNOMWERFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7451840.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B7451853.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7451858.png)

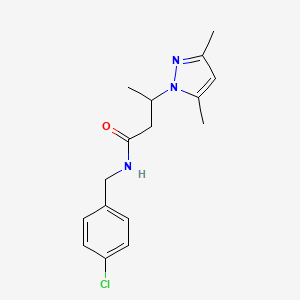
![N-(2-methoxy-5-methylphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451877.png)
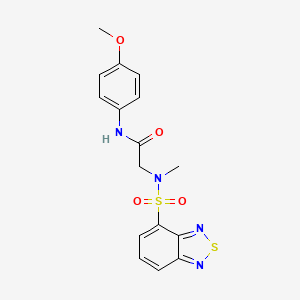
![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)
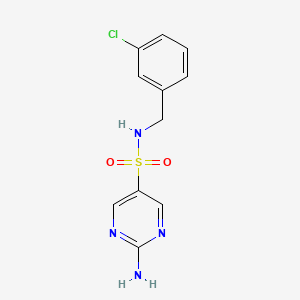
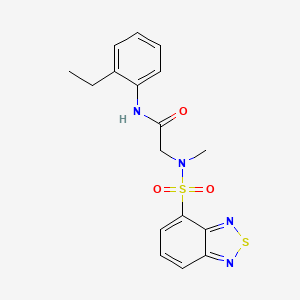

![N-(3-chlorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7451911.png)
